Linderene acetate

Description

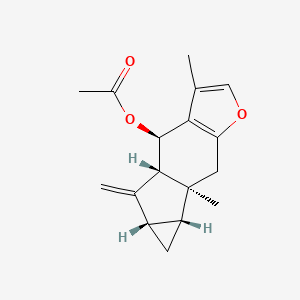

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-8-7-19-13-6-17(4)12-5-11(12)9(2)15(17)16(14(8)13)20-10(3)18/h7,11-12,15-16H,2,5-6H2,1,3-4H3/t11-,12-,15-,16+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLTVELXFUIGLS-FBHBFLDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Linderene Acetate: A Technical Guide on the Mechanism of Action in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory properties of linderene acetate, a sesquiterpene lactone found in plants of the Lindera genus. The information presented herein is intended for professionals in the fields of pharmacology, immunology, and drug discovery.

Core Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by targeting the production of key inflammatory mediators. In cellular models of inflammation, particularly those stimulated by lipopolysaccharide (LPS), this compound has been shown to concentration-dependently inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2)[1]. This inhibition is a direct result of its ability to suppress the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2].

Furthermore, the compound effectively attenuates the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), which are pivotal in the amplification and perpetuation of the inflammatory cascade[1].

Summary of Effects on Inflammatory Mediators

The following table summarizes the observed effects of this compound on key molecules involved in the inflammatory response.

| Target Molecule | Effect of this compound | Associated Pathway(s) | Reference(s) |

| Nitric Oxide (NO) | Inhibition of production | iNOS Downregulation | [1] |

| Prostaglandin E2 (PGE2) | Inhibition of production | COX-2 Downregulation | [1] |

| iNOS | Inhibition of expression | NF-κB, MAPK | [1][2] |

| COX-2 | Inhibition of expression | NF-κB, MAPK | [1][2] |

| TNF-α | Attenuation of production | NF-κB, MAPK | [1] |

| IL-1β | Attenuation of production | NF-κB | [1] |

| IL-6 | Attenuation of production | NF-κB, MAPK | [1] |

| IL-12 | Attenuation of production | NF-κB | [1] |

| Heme Oxygenase-1 (HO-1) | Stimulation of expression | JNK, Nrf-2 | [1] |

| p-AMPK | Upregulation | LKB1, CaMKKII | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects not by a single mechanism but by modulating multiple, interconnected signaling pathways. The primary mechanisms identified are the activation of cytoprotective pathways and the suppression of pro-inflammatory cascades.

Activation of the Nrf-2/Heme Oxygenase-1 (HO-1) Axis

A primary mechanism of action for this compound is the potent induction of Heme Oxygenase-1 (HO-1), an enzyme with well-documented anti-inflammatory properties[1]. This induction is mediated by the activation of the transcription factor Nrf-2 (Nuclear factor erythroid 2-related factor 2). This compound promotes the translocation of Nrf-2 into the nucleus, where it binds to antioxidant response elements (ARE) in the promoter region of the HO-1 gene, thereby stimulating its expression[1]. The critical role of this pathway was confirmed in studies where chemical inhibition of HO-1 activity attenuated the anti-inflammatory effects of this compound[1][3]. The activation of Nrf-2 itself appears to be dependent on the c-Jun N-terminal kinase (JNK) MAPK pathway[1].

Caption: this compound activates the JNK/Nrf-2/HO-1 signaling axis.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound upregulates the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with emerging roles in inflammation control[1]. The activation of AMPK is linked to its upstream kinases, LKB1 and Ca2+/calmodulin-dependent protein kinase kinase-II (CaMKKII)[1]. Pharmacological inhibition of AMPK partially reverses the anti-inflammatory effects of this compound, indicating that this pathway contributes significantly to its overall activity[1][4]. Activated AMPK can suppress inflammatory responses, in part by inhibiting the NF-κB pathway.

Inhibition of Pro-Inflammatory NF-κB and MAPK Pathways

The expression of iNOS, COX-2, and numerous pro-inflammatory cytokines is heavily dependent on the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[2][5]. While direct inhibition by this compound is inferred, studies on essential oils from the Lindera genus, which contain related compounds, show clear inhibition of these pathways[2]. The mechanism involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB subunits (p50/p65) to the nucleus, thus preventing the transcription of target inflammatory genes[2][5].

Similarly, these essential oils inhibit the LPS-induced phosphorylation of key MAPK members, including JNK, p38, and ERK[2]. As these kinases lie upstream of transcription factors that regulate inflammatory gene expression, their inhibition is a crucial component of the anti-inflammatory effect.

Caption: this compound inhibits the canonical NF-κB and MAPK pathways.

Experimental Protocols

The following section outlines a generalized methodology for assessing the in vitro anti-inflammatory activity of this compound, based on standard protocols used in the cited literature[2][6].

In Vitro Anti-Inflammatory Assay Workflow

The diagram below illustrates a typical workflow for evaluating the effects of this compound on LPS-stimulated macrophages.

References

- 1. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Linderene Acetate: A Competitive Inhibitor of Prolyl Endopeptidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linderene acetate's role as a competitive inhibitor of prolyl endopeptidase (PREP). It includes a detailed summary of its inhibitory activity, a complete experimental protocol for assessing this activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound, a sesquiterpene isolated from the roots of Lindera strychnifolia, has been identified as a competitive inhibitor of prolyl endopeptidase (PREP)[1]. The inhibitory activity of this compound has been quantified against PREP from two different sources, as detailed in the table below.

| Compound | Enzyme Source | IC50 (µM) | Inhibition Type |

| This compound | Flavobacterium meningosepticum | 48.2 | Competitive |

| This compound | Rat Brain | 85.4 | Competitive |

Experimental Protocols

The following is a detailed methodology for the in vitro assay used to determine the prolyl endopeptidase inhibitory activity of this compound.

Materials and Reagents

-

Enzyme: Prolyl endopeptidase from Flavobacterium meningosepticum or rat brain homogenate.

-

Substrate: N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA).

-

Inhibitor: this compound.

-

Buffer: Tris-HCl buffer (pH 7.5).

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

-

Microplate reader.

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of the substrate (Z-Gly-Pro-pNA) in a suitable solvent (e.g., 40% 1,4-dioxane).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

Prepare the prolyl endopeptidase solution in the assay buffer to the desired working concentration.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add a defined volume of the Tris-HCl buffer.

-

Add a specific volume of the this compound solution at various concentrations to the respective wells.

-

Add the prolyl endopeptidase solution to each well and pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution (Z-Gly-Pro-pNA) to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 410 nm) at time zero and then at regular intervals for a defined period (e.g., every minute for 10 minutes) using a microplate reader. The rate of p-nitroaniline release from the substrate results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk plot (a plot of the reciprocal of the reaction velocity against the reciprocal of the substrate concentration)[2][3][4][5][6]. In competitive inhibition, the Vmax remains unchanged while the apparent Km increases, resulting in lines with different x-intercepts that intersect on the y-axis[2][3][4][5][6].

-

Visualizations

Experimental Workflow for PREP Inhibition Assay

Caption: Workflow for PREP inhibition assay.

Signaling Pathway of Substance P Degradation by PREP and its Inhibition

Caption: PREP-mediated degradation of Substance P and its inhibition.

Prolyl endopeptidase plays a significant role in the metabolism of various neuropeptides, including Substance P[1][7]. Substance P is a key mediator in neuroinflammation and pain signaling, exerting its effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor[7][8]. The binding of Substance P to NK1R initiates a signaling cascade involving the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C, which in turn triggers downstream signaling pathways, including the MAPK pathway, contributing to neuroinflammatory responses[7][8].

Prolyl endopeptidase regulates this pathway by cleaving and inactivating Substance P. By competitively inhibiting PREP, this compound prevents the degradation of Substance P, potentially leading to its prolonged signaling through the NK1R. This modulation of neuropeptide levels suggests that this compound and other PREP inhibitors could be valuable tools for studying the roles of these peptides in various physiological and pathological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. Khan Academy [khanacademy.org]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

The Biosynthesis of Linderene Acetate in Lindera Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderene acetate, a sesquiterpenoid found in various Lindera species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing from the general principles of terpenoid biosynthesis and specific findings in Lindera species. It includes a summary of quantitative data, detailed experimental protocols from relevant studies, and visualizations of the metabolic pathways. While the complete enzymatic cascade for this compound synthesis is yet to be fully elucidated, this guide consolidates the current knowledge to support further research and development.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone found in plants of the Lindera genus, such as Lindera aggregata and Lindera strychnifolia.[1][2] Sesquiterpenes are a class of C15 terpenoids derived from three five-carbon isoprene units. These compounds exhibit a wide range of biological activities and are of significant interest to the pharmaceutical industry. The biosynthesis of terpenoids is a complex process involving multiple enzymatic steps and subcellular compartments.

The General Terpenoid Biosynthesis Pathway

All terpenoids, including this compound, originate from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4][5] Plants synthesize these precursors through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[3][6]

-

Mevalonate (MVA) Pathway: Primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols.[3] It starts from acetyl-CoA.

-

Methylerythritol Phosphate (MEP) Pathway: Primarily produces precursors for monoterpenes, diterpenes, and tetraterpenes.[3]

The C5 precursors, IPP and DMAPP, are then condensed in a head-to-tail fashion by prenyltransferases to form larger prenyl diphosphates. For sesquiterpene biosynthesis, two molecules of IPP are added to one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP).[4][6]

Proposed Biosynthesis Pathway of this compound

While the specific enzymes responsible for the conversion of FPP to linderene and subsequently to this compound in Lindera species have not been fully characterized, a putative pathway can be proposed based on known terpenoid biochemistry.

-

Formation of Farnesyl Diphosphate (FPP): As a sesquiterpene, the biosynthesis of this compound begins with the formation of FPP from IPP and DMAPP, catalyzed by FPP synthase.[4][6]

-

Cyclization of FPP: The linear FPP molecule is then cyclized by a specific terpene synthase (TPS) to form the characteristic sesquiterpene backbone of linderene. This step is crucial for generating the structural diversity of terpenoids.

-

Post-Cyclization Modifications: The linderene scaffold likely undergoes a series of post-cyclization modifications, including hydroxylations and oxidations, catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes.

-

Acetylation: The final step is the acetylation of a hydroxyl group on the linderene molecule to form this compound. This reaction is likely catalyzed by an acetyltransferase.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Quantitative Data

A study on the phytochemical constituents of Lindera aggregata provides quantitative data on this compound and related compounds. The concentrations were determined using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).[1]

| Compound | Concentration (μg/g) |

| This compound | Data not explicitly quantified in the provided abstract, but was one of 16 compounds quantified. |

| Isolinderalactone | Data not explicitly quantified in the provided abstract, but was one of 16 compounds quantified. |

| Linderane | Data not explicitly quantified in the provided abstract, but was one of 16 compounds quantified. |

| Lindenenol | Data not explicitly quantified in the provided abstract, but was one of 16 compounds quantified. |

| Linderone | Data not explicitly quantified in the provided abstract, but was one of 16 compounds quantified. |

| Methyllinderone | Data not explicitly quantified in the provided abstract, but was one of 16 compounds quantified. |

| Linderin B | Data not explicitly quantified in the provided abstract, but was one of 16 compounds quantified. |

Note: The referenced study quantified 16 compounds but did not list the specific concentrations for each in the accessible text. The table indicates the compounds that were quantified.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of this compound and its biosynthesis, based on published research.[1]

Sample Preparation for Phytochemical Analysis

-

Extraction: The dried and powdered roots of Lindera aggregata are extracted with ethanol.

-

Filtration: The extract is filtered to remove solid plant material.

-

Concentration: The solvent is evaporated under reduced pressure to yield a concentrated extract.

-

Sample for Analysis: The final extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm membrane before injection into the UHPLC system.

UHPLC-MS/MS for Qualitative and Quantitative Analysis

-

Instrumentation: A Vanquish Flex Binary UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap) is used.[1][7]

-

Chromatographic Column: A C18 column (e.g., Waters Acquity CSH C18, 150 × 2.1 mm, 1.7 μm) is employed for separation.[1][7]

-

Mobile Phase: A gradient elution is typically used with:

-

Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.[1]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.[1]

-

Mass Spectrometry:

-

Data Analysis: Compound identification is based on retention time and accurate mass-to-charge ratio (m/z) compared to reference standards. Fragmentation patterns are used for structural elucidation of unknown compounds.[7]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the phytochemical analysis of Lindera species.

Conclusion and Future Directions

The biosynthesis of this compound in Lindera species follows the general pathway of sesquiterpenoid synthesis, originating from the MVA pathway and proceeding through the key intermediate FPP. While the overarching pathway is understood, the specific enzymes that catalyze the cyclization of FPP to the linderene scaffold and the subsequent tailoring reactions remain to be identified and characterized.

Future research should focus on:

-

Transcriptome and Genome Analysis: Identification of candidate genes for terpene synthases, CYP450s, and acetyltransferases from Lindera species.

-

Heterologous Expression and Enzyme Characterization: Functional characterization of candidate enzymes in microbial or plant expression systems to confirm their role in the biosynthesis of this compound.

-

Metabolic Engineering: Overexpression of key biosynthetic genes and downregulation of competing pathways to enhance the production of this compound in a heterologous host or in Lindera cell cultures.

A deeper understanding of the biosynthetic pathway of this compound will not only provide insights into the rich biochemistry of Lindera species but also pave the way for the sustainable production of this and other valuable bioactive compounds.

References

- 1. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article | KnE Open [kneopen.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Linderene Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Linderene acetate, a sesquiterpenoid with potential therapeutic applications. This compound has been identified as a competitive inhibitor of prolyl endopeptidase, an enzyme implicated in the degradation of proline-containing neuropeptides involved in learning and memory.[1] This document outlines a proposed synthetic route based on established chemical principles and details purification methodologies adapted from protocols for similar natural products.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 26146-28-1 | [2] |

| Molecular Formula | C₁₇H₂₀O₃ | [3] |

| Molecular Weight | 272.34 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |

| Storage Conditions | Store at -20°C. For long-term storage, it is recommended to store solutions as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks. | [1][2] |

Proposed Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the acetylation of its precursor, lindenenol. This proposed method utilizes a standard esterification reaction with acetic anhydride in the presence of a base catalyst, such as pyridine.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Proposed synthesis workflow for this compound from lindenenol.

Experimental Protocol for Synthesis

This protocol describes the acetylation of a secondary alcohol using acetic anhydride and pyridine, a well-established method applicable to the synthesis of this compound from lindenenol.[4][5][6][7]

Materials:

-

Lindenenol (starting material)

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: Dissolve lindenenol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of lindenenol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagent: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

-

Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.

-

Extraction: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound can be purified using column chromatography, a standard technique for the separation of medium-polarity compounds like sesquiterpenoids.[8][9]

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Caption: General workflow for the purification of this compound.

Experimental Protocol for Purification

This protocol is a general guideline for the purification of sesquiterpenoids by flash column chromatography and should be optimized for this compound.[8][9]

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Hexanes

-

Ethyl acetate

-

TLC plates (silica gel coated)

Procedure:

-

Column Packing: Prepare a glass column with silica gel using a slurry of silica gel in hexanes ("wet-packing"). Ensure the column is packed uniformly to avoid channeling.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 100% hexanes, gradually increasing the polarity by increasing the percentage of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis of the crude product.

-

Fraction Collection: Collect fractions of the eluate in test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. A suitable TLC visualization method, such as UV light or staining (e.g., with potassium permanganate), should be used.

-

Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis and purification of this compound. These values are illustrative and will depend on the specific experimental conditions and the skill of the operator.

Table 2: Illustrative Quantitative Data for this compound Synthesis and Purification

| Parameter | Illustrative Value | Notes |

| Reaction Time (Synthesis) | 2-12 hours | Monitor by TLC for completion. |

| Yield (Crude Synthesis) | > 80% | Based on typical acetylation reactions. |

| Purity (after Purification) | > 95% | As determined by HPLC or NMR. |

| Recovery (Purification) | 80-95% | Dependent on column loading and fractionation. |

| ¹H and ¹³C NMR | Consistent with published data | Spectroscopic data should be acquired to confirm the structure and purity of the final product. |

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the chemical synthesis and purification of this compound. The outlined protocols are based on well-established and reliable methods in organic chemistry. Researchers are encouraged to optimize the described procedures to suit their specific laboratory conditions and scale requirements. The successful synthesis and purification of this compound will enable further investigation into its biological activities and potential as a therapeutic agent.

References

- 1. This compound | CAS:26146-28-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | 26146-28-1 [amp.chemicalbook.com]

- 3. This compound | C17H20O3 | CID 497204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Neuroprotective Properties of Linderene Acetate in Neuronal Cell Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a significant contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1] The development of neuroprotective agents that can mitigate oxidative damage in neuronal cells is a critical area of research. Linderene acetate, a compound isolated from Lindera strychnifolia, has demonstrated potent cytoprotective effects against oxidative injury in neuronal cell models.[1] This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanism of action, experimental validation, and relevant protocols for in vitro studies.

Mechanism of Action: The ERK/Nrf2/HO-1 Signaling Pathway

This compound exerts its neuroprotective effects by activating a key cellular defense pathway against oxidative stress: the ERK/Nrf2/HO-1 signaling cascade.[1] In response to cellular stress, such as glutamate-induced excitotoxicity, this compound promotes the phosphorylation of extracellular signal-regulated kinase (ERK).[1] This activation of the ERK pathway leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the upregulation of cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).[1] HO-1 plays a crucial role in cellular defense by catabolizing heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have anti-inflammatory and anti-apoptotic properties.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Quantitative Data Summary

While the primary literature establishes the neuroprotective effects of this compound, specific quantitative data from dose-response and time-course experiments would be essential for drug development professionals. The following tables are templates illustrating how such data would be structured.

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| Glutamate (5 mM) | - | 50 ± 5 |

| This compound + Glutamate | 1 | 65 ± 4 |

| This compound + Glutamate | 5 | 80 ± 6 |

| This compound + Glutamate | 10 | 95 ± 5 |

Table 2: Effect of this compound on Protein Expression in Neuronal Cells

| Treatment Group | p-ERK/ERK Ratio (Fold Change) | Nuclear Nrf2 (Fold Change) | HO-1 Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (10 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective properties of this compound.

Cell Culture and Treatment

-

Cell Line: Mouse hippocampal HT22 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed HT22 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induce oxidative stress by adding glutamate to a final concentration of 5 mM.

-

Incubate for the desired experimental time (e.g., 24 hours).

-

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation and cytotoxicity.

-

Procedure:

-

After treatment, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of key proteins in the signaling pathway (ERK, p-ERK, Nrf2, HO-1).

-

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically analyze the band intensities using image analysis software.

-

Nuclear and Cytoplasmic Fractionation

-

Objective: To determine the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Procedure:

-

Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

-

Briefly, lyse the cells in a hypotonic buffer to rupture the cell membrane while keeping the nucleus intact.

-

Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

-

Lyse the nuclear pellet with a nuclear extraction buffer to release nuclear proteins.

-

Analyze both fractions by Western blotting for Nrf2. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of Nrf2.

-

Procedure:

-

Transfect HT22 cells with a plasmid containing the firefly luciferase gene under the control of an ARE-containing promoter.

-

Co-transfect with a Renilla luciferase plasmid as an internal control for transfection efficiency.

-

After transfection, treat the cells with this compound.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative ARE-driven transcriptional activity.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for this compound.

Conclusion

This compound presents a promising avenue for the development of neuroprotective therapeutics. Its mechanism of action, centered on the upregulation of the endogenous antioxidant defense system via the ERK/Nrf2/HO-1 pathway, offers a robust strategy for combating oxidative stress in neuronal cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and similar compounds as potential treatments for neurodegenerative diseases. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

Linderene Acetate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderene acetate is a sesquiterpene lactone isolated from the roots of Lindera strychnifolia, a plant used in traditional medicine. Structurally, it belongs to the linderane class of sesquiterpenoids. The primary pharmacological activity identified for this compound is the inhibition of prolyl endopeptidase (PEP). PEP is a serine protease known to degrade proline-containing neuropeptides and peptide hormones, which are involved in processes like memory, learning, and blood pressure regulation. By inhibiting PEP, this compound has the potential to modulate these physiological pathways, making it a compound of interest for further investigation in drug development, particularly in the context of neurological and inflammatory disorders.

This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic and pharmacodynamic profile of this compound. It is important to note that while its primary mechanism of action has been identified, detailed in vivo pharmacokinetic and comprehensive pharmacodynamic data for this compound specifically are limited in publicly accessible scientific literature. This guide, therefore, synthesizes the available information on this compound and related compounds from its natural source, alongside the theoretical implications of its known enzymatic target.

Pharmacodynamic Profile

The principal pharmacodynamic effect of this compound is its competitive inhibition of prolyl endopeptidase (PEP).[1] PEP plays a significant role in the metabolism of several biologically active peptides. Inhibition of this enzyme can lead to an increased bioavailability and prolonged action of these peptides.

Prolyl Endopeptidase (PEP) Inhibition

Research on compounds isolated from the roots of Lindera strychnifolia has demonstrated significant PEP inhibitory activity. While a specific IC50 value for this compound is not provided in the key literature, it has been identified as a competitive inhibitor. The table below summarizes the inhibitory activities of other compounds isolated from the same plant source against PEP from two different origins.

| Compound | Source | Type of Inhibition | IC50 (µg/mL) |

| Epicatechin | Lindera strychnifolia | Noncompetitive | 1.8 |

| Aesculitannin B | Lindera strychnifolia | Noncompetitive | 1.2 |

| Linderene | Lindera strychnifolia | Competitive | 20.0 |

| Linderalactone | Lindera strychnifolia | Competitive | 10.0 |

| Isolinderalactone | Lindera strychnifolia | Competitive | 0.8 |

Data extracted from Kobayashi et al., 2002.[1]

Signaling Pathway

The inhibition of prolyl endopeptidase by this compound is expected to modulate signaling pathways that are regulated by proline-containing neuropeptides. By preventing the degradation of these peptides, this compound can enhance their signaling effects. A diagram of the proposed signaling pathway is presented below.

Caption: Hypothetical signaling pathway of this compound.

Pharmacokinetic Profile

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not currently available in the scientific literature. However, general characteristics of sesquiterpene lactones can provide some insight into its expected pharmacokinetic behavior.

Sesquiterpene lactones are a diverse group of natural products, and their pharmacokinetic properties can vary significantly. Generally, they are expected to be absorbed orally, though bioavailability can be limited by factors such as gastrointestinal pH and efflux transporters. Metabolism is often extensive, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 enzymes (such as CYP3A4) and UDP-glucuronosyltransferases (UGTs).

A study on Linderane, a structurally related sesquiterpenoid from Lindera aggregata, demonstrated mechanism-based inactivation of the cytochrome P450 enzyme CYP2C9 in vitro and inhibition of its activity in vivo in rats. This suggests that this compound may also have the potential for drug-drug interactions by inhibiting key metabolic enzymes. However, without specific studies on this compound, its ADME profile remains speculative.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature regarding the pharmacodynamic activity of compounds from Lindera strychnifolia.

Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on the activity of prolyl endopeptidase.

Principle: The assay measures the enzymatic activity of PEP by monitoring the cleavage of a synthetic substrate, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA). The product of this reaction, p-nitroaniline, can be quantified spectrophotometrically.

Materials:

-

Prolyl endopeptidase (from Flavobacterium meningosepticum or rat brain supernatant)

-

Z-Gly-Pro-p-nitroanilide (Substrate)

-

Test compounds (e.g., this compound and other isolates from Lindera strychnifolia)

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Solvent for substrate (e.g., 40% 1,4-dioxane)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a solution of the substrate, Z-Gly-Pro-pNA, in a suitable solvent (e.g., 2 mM in 40% 1,4-dioxane).

-

Prepare various concentrations of the test compounds in an appropriate solvent.

-

In a microplate well or cuvette, combine the buffer solution, the enzyme solution, and the test compound solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate solution to the mixture.

-

Monitor the increase in absorbance at a specific wavelength (typically 410 nm) over time, which corresponds to the release of p-nitroaniline.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot.

Experimental Workflow for Isolation and Testing of PEP Inhibitors

The following diagram illustrates the general workflow for the isolation and pharmacodynamic testing of prolyl endopeptidase inhibitors from a natural source like Lindera strychnifolia.

Caption: Experimental workflow for isolating and testing PEP inhibitors.

Conclusion

This compound is a promising natural compound with confirmed activity as a competitive inhibitor of prolyl endopeptidase. This pharmacodynamic action suggests its potential for therapeutic applications in conditions where the modulation of neuropeptide signaling is beneficial. However, a significant knowledge gap exists concerning its pharmacokinetic properties. To advance the development of this compound as a potential drug candidate, future research should focus on comprehensive ADME studies, in vivo efficacy models, and detailed toxicological assessments. Such data are crucial for understanding its bioavailability, metabolic fate, and safety profile, which are essential for any further clinical consideration.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Linderene Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including periodontitis, arthritis, and cardiovascular disease. A key area of drug discovery involves the identification and characterization of novel anti-inflammatory agents. Linderene acetate, a sesquiterpenoid compound, has demonstrated significant anti-inflammatory properties in preclinical studies.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to evaluate the anti-inflammatory effects of this compound. The described methods focus on key biomarkers and signaling pathways involved in the inflammatory cascade, enabling researchers to assess the compound's potential as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated human periodontal ligament (HPDL) cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Concentration (µM) | NO Production (% of Control) | PGE₂ Production (% of Control) |

| 0 (LPS only) | 100 | 100 |

| 1 | 85.2 ± 3.1 | 88.4 ± 2.9 |

| 5 | 62.7 ± 2.5 | 65.1 ± 2.6 |

| 10 | 41.3 ± 1.9 | 43.8 ± 2.1 |

| 20 | 25.8 ± 1.5 | 28.3 ± 1.7 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Concentration (µM) | TNF-α (% of Control) | IL-1β (% of Control) | IL-6 (% of Control) | IL-12 (% of Control) |

| 0 (LPS only) | 100 | 100 | 100 | 100 |

| 1 | 90.1 ± 3.5 | 92.3 ± 3.8 | 88.7 ± 3.2 | 91.5 ± 3.6 |

| 5 | 70.5 ± 2.8 | 73.1 ± 3.1 | 68.9 ± 2.7 | 71.8 ± 2.9 |

| 10 | 52.3 ± 2.2 | 55.6 ± 2.4 | 50.1 ± 2.1 | 53.4 ± 2.3 |

| 20 | 35.8 ± 1.8 | 38.2 ± 1.9 | 33.6 ± 1.6 | 36.9 ± 1.8 |

Experimental Protocols

Cell Culture of Human Periodontal Ligament (HPDL) Cells

Materials:

-

Human Periodontal Ligament (HPDL) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well and 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture HPDL cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.[2]

-

When cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin by adding 5-7 mL of complete culture medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and count the cells using a hemocytometer.

-

Seed the cells into 6-well or 96-well plates at the desired density for subsequent experiments.

Measurement of Nitric Oxide (NO) Production

Materials:

-

HPDL cells seeded in a 96-well plate

-

This compound stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

Culture medium (DMEM without phenol red)

-

Microplate reader

Protocol:

-

Seed HPDL cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[3]

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3] A negative control group (no LPS, no this compound) should also be included.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Measurement of Prostaglandin E₂ (PGE₂) Production

Materials:

-

HPDL cells seeded in a 6-well plate

-

This compound stock solution

-

LPS

-

PGE₂ ELISA kit

-

Microplate reader

Protocol:

-

Seed HPDL cells in a 6-well plate and grow to confluency.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the PGE₂ ELISA according to the manufacturer's instructions.[4][5] This typically involves adding the supernatant to a pre-coated plate, followed by the addition of a detection antibody and substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of PGE₂ based on the standard curve provided in the kit.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12)

Materials:

-

HPDL cells seeded in a 6-well plate

-

This compound stock solution

-

LPS

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-12

-

Microplate reader

Protocol:

-

Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as described for the PGE₂ assay.

-

Collect the cell culture supernatant.

-

Perform the respective ELISAs for TNF-α, IL-1β, IL-6, and IL-12 according to the manufacturer's protocols.[6][7][8]

-

Measure the absorbance and calculate the cytokine concentrations using the provided standards.

Western Blot Analysis for iNOS and COX-2 Expression

Materials:

-

HPDL cells seeded in a 6-well plate

-

This compound stock solution

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed HPDL cells in 6-well plates, pre-treat with this compound, and stimulate with LPS as previously described.

-

After the incubation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS and COX-2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for a loading control to ensure equal protein loading.

Mandatory Visualizations

References

- 1. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell culture [bio-protocol.org]

- 3. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 4. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]

- 5. raybiotech.com [raybiotech.com]

- 6. ELISA to determine TNF-α, IL-6 and IL-1β concentration [bio-protocol.org]

- 7. raybiotech.com [raybiotech.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]

- 11. 2.16. Western Blot Analysis of COX-2, iNOS, Bcl2, Bax, Cleaved Caspase-3 and 9, and Cytochrome-C [bio-protocol.org]

Linderene Acetate: Application Notes and Protocols for LPS-Stimulated Macrophage Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory effects of linderene acetate in lipopolysaccharide (LPS)-stimulated cell culture models. The following sections detail the inhibitory effects of this compound on key inflammatory mediators, outline relevant signaling pathways, and provide detailed protocols for experimental setup and analysis.

Introduction

This compound, a sesquiterpenoid, has demonstrated notable anti-inflammatory properties. In cellular models of inflammation, particularly those utilizing LPS-stimulated cells, this compound has been shown to suppress the production of several pro-inflammatory molecules. This document outlines its mechanism of action and provides practical guidance for its application in in vitro research settings. While direct studies on macrophage cell lines are limited, research on human periodontal ligament (HPDL) cells provides significant insights into its potential therapeutic applications.

Data Presentation: Inhibitory Effects of this compound

The anti-inflammatory activity of this compound has been quantified in LPS-stimulated human periodontal ligament (HPDL) cells. The data presented below summarizes the dose-dependent inhibition of key inflammatory mediators.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| Control | - | < 1 | < 1 |

| LPS (1 µg/mL) | - | 100 | 100 |

| This compound + LPS | 1 | 85.2 ± 4.1 | 88.1 ± 3.7 |

| This compound + LPS | 5 | 62.5 ± 3.5 | 65.4 ± 3.2 |

| This compound + LPS | 10 | 41.3 ± 2.8 | 43.2 ± 2.5 |

Data is extrapolated from a study on LPS-stimulated human periodontal ligament cells and may not be directly representative of macrophage responses. Data is presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |

| Control | - | < 20 | < 10 | < 15 | < 5 |

| LPS (1 µg/mL) | - | 350 ± 25 | 280 ± 20 | 420 ± 30 | 150 ± 12 |

| This compound + LPS | 10 | 180 ± 15 | 150 ± 12 | 210 ± 18 | 75 ± 8 |

Data is extrapolated from a study on LPS-stimulated human periodontal ligament cells and may not be directly representative of macrophage responses. Data is presented as mean ± standard deviation.

Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. In LPS-stimulated cells, it has been shown to activate the Heme Oxygenase-1 (HO-1) and AMP-activated protein kinase (AMPK) pathways, which are known to have anti-inflammatory roles. Furthermore, its effects are mediated through the JNK MAPK and Nrf2 pathways.[1]

Caption: Signaling pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in an LPS-stimulated macrophage cell culture model, using the RAW 264.7 cell line as an example.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.

Experimental Workflow for this compound Treatment

Caption: Experimental workflow for this compound.

Detailed Protocol for a 96-Well Plate Experiment

-

Cell Seeding:

-

Trypsinize and count RAW 264.7 cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell adherence.

-

-

This compound Pre-treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.

-

Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM).

-

Incubate for 1-2 hours.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS (from E. coli O111:B4 or similar) in sterile PBS.

-

Add LPS to the wells to a final concentration of 1 µg/mL.

-

Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

Incubate the plate for 24 hours.

-

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

PGE2 and Cytokine Analysis (ELISA):

-

Collect the cell culture supernatants.

-

Use commercially available ELISA kits for PGE2, TNF-α, IL-1β, IL-6, and IL-12.

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance at the recommended wavelength and calculate the concentrations based on the provided standards.

-

Conclusion

This compound demonstrates significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators in LPS-stimulated cells. The underlying mechanism involves the activation of the HO-1 and AMPK pathways. The provided protocols offer a foundation for researchers to investigate the effects of this compound in macrophage-based inflammatory models. It is important to note that the quantitative data presented is derived from studies on human periodontal ligament cells and further validation in macrophage cell lines is recommended.

References

Application Notes and Protocols for Testing Linderene Acetate in Animal Models of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various animal models of neuroinflammation to investigate the therapeutic potential of Linderene acetate. The protocols detailed below are established methods for inducing neuroinflammatory conditions that mimic aspects of human diseases. While direct in-vivo studies on this compound in these specific neuroinflammation models are not yet widely published, its reported anti-inflammatory properties in other contexts suggest its potential as a therapeutic candidate. These protocols can be adapted to evaluate the efficacy of this compound in mitigating neuroinflammatory processes.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

The LPS-induced model is a widely used and well-characterized model for studying acute neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, primarily through the activation of microglia and astrocytes via Toll-like receptor 4 (TLR4).[1][2][3] This leads to the production of pro-inflammatory cytokines and other inflammatory mediators.

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS.

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for this compound (e.g., corn oil, DMSO)

-

Syringes and needles (27-gauge)

-

Animal balance

-

Equipment for behavioral testing (e.g., open field arena)

-

Reagents and equipment for tissue processing, immunohistochemistry, and biochemical assays (e.g., ELISA kits for cytokines)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Vehicle Control: Receive vehicle only.

-

LPS Control: Receive vehicle followed by LPS injection.

-

This compound Treatment Groups: Receive different doses of this compound followed by LPS injection.

-

This compound Only: Receive the highest dose of this compound only.

-

-

This compound Administration: Administer this compound or vehicle orally (by gavage) or intraperitoneally once daily for a predetermined period (e.g., 7-14 days) before LPS challenge. The final dose and administration route should be determined based on preliminary dose-response studies.

-

LPS Injection: On the day of the challenge, inject LPS (0.25-1 mg/kg, i.p.) dissolved in sterile saline.[4][5] The vehicle control group receives a corresponding volume of sterile saline.

-

Behavioral Assessment: At 2-4 hours post-LPS injection, assess sickness behavior using an open field test to measure locomotor activity and exploratory behavior.

-

Sample Collection: At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice.

-

Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).

-

Perfuse the animals with ice-cold saline followed by 4% paraformaldehyde for immunohistochemical analysis of the brain.

-

Alternatively, dissect the brain on ice to isolate specific regions (e.g., hippocampus, cortex) for biochemical assays (e.g., Western blot, qPCR).

-

-

Data Analysis:

Quantitative Data Summary: LPS-Induced Neuroinflammation

| Parameter | Vehicle Control | LPS Control | This compound (Low Dose) + LPS | This compound (High Dose) + LPS |

| Iba1+ cells (cells/mm²) | Baseline | Increased | Reduced | Significantly Reduced |

| GFAP+ cells (cells/mm²) | Baseline | Increased | Reduced | Significantly Reduced |

| TNF-α (pg/mL) | Baseline | Increased | Reduced | Significantly Reduced |

| IL-1β (pg/mL) | Baseline | Increased | Reduced | Significantly Reduced |

| p-p38 MAPK/total p38 | Baseline | Increased | Reduced | Significantly Reduced |

Experimental Workflow: LPS Model

Caption: Workflow for the LPS-induced neuroinflammation model.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[8] It is induced by immunization with myelin-derived antigens, leading to an autoimmune response against the central nervous system (CNS).

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.[8][9][10][11][12]

Materials:

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

-

This compound and vehicle

-

Syringes and needles

-

Clinical scoring sheet

Procedure:

-

EAE Induction (Day 0):

-

Second PTX Injection (Day 2): Administer a second dose of PTX (100-200 ng/mouse) intraperitoneally.[9][12]

-

This compound Treatment:

-

Prophylactic: Begin daily administration of this compound or vehicle from Day 0.

-

Therapeutic: Begin daily administration of this compound or vehicle at the onset of clinical signs (typically around day 10-12).

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Sample Collection: At the peak of the disease or at a predetermined endpoint, euthanize the mice and collect brain and spinal cord tissue for histological and immunological analysis.

-

Data Analysis:

-

Histology: Assess inflammation (H&E staining) and demyelination (Luxol Fast Blue staining) in the brain and spinal cord.

-

Immunohistochemistry: Quantify immune cell infiltration (e.g., CD4+, CD8+ T cells, F4/80+ macrophages/microglia).

-

Flow Cytometry: Analyze immune cell populations in the CNS and secondary lymphoid organs.

-

Quantitative Data Summary: EAE Model

| Parameter | Vehicle Control | EAE Control | This compound (Prophylactic) + EAE | This compound (Therapeutic) + EAE |

| Mean Clinical Score | 0 | 3.5 ± 0.5 | 1.5 ± 0.3 | 2.5 ± 0.4 |

| Disease Incidence (%) | 0 | 100 | 60 | 90 |

| Day of Onset | N/A | 11 ± 1 | 15 ± 2 | 12 ± 1 |

| CNS Immune Infiltration | Minimal | High | Reduced | Moderately Reduced |

| Demyelination Score | 0 | 3 ± 0.5 | 1 ± 0.2 | 2 ± 0.3 |

Experimental Workflow: EAE Model

Caption: Workflow for the EAE model of neuroinflammation.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

The MCAO model is a widely used model of stroke that induces focal cerebral ischemia, leading to a significant neuroinflammatory response.[13][14] This model is relevant for studying the role of inflammation in ischemic brain injury.

Experimental Protocol: Transient MCAO in Mice

This protocol describes the induction of transient focal cerebral ischemia by occluding the middle cerebral artery.[13][14][15][16]

Materials:

-

C57BL/6 mice (male, 25-30g)

-

Isoflurane anesthesia system

-

Surgical microscope

-

Micro-surgical instruments

-

Nylon monofilament (e.g., 6-0) with a silicon-coated tip

-

Laser Doppler flowmeter

-

Heating pad with temperature control

-

This compound and vehicle

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the MCA. A drop in cerebral blood flow of >70% should be confirmed with a laser Doppler flowmeter.

-

-

Occlusion and this compound Administration: Maintain the occlusion for a specific period (e.g., 60 minutes). This compound or vehicle can be administered before, during, or after the ischemic insult.

-

Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion.

-

Recovery: Suture the incision and allow the mouse to recover.

-

Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., 0-5 scale).

-

Infarct Volume Measurement:

-

Data Analysis:

-

Immunohistochemistry: Assess neuroinflammation (Iba1, GFAP) and neuronal death (NeuN) in the peri-infarct region.

-

Biochemical Assays: Measure inflammatory mediators in brain homogenates.

-

Quantitative Data Summary: MCAO Model

| Parameter | Sham Control | MCAO Control | This compound + MCAO |

| Infarct Volume (mm³) | 0 | 100 ± 15 | 60 ± 10 |

| Neurological Score | 0 | 3 ± 0.5 | 1.5 ± 0.5 |

| Iba1+ cells in Peri-infarct | Baseline | High | Reduced |

| NeuN+ cells in Peri-infarct | High | Low | Increased |

Experimental Workflow: MCAO Model

Caption: Workflow for the MCAO model of focal cerebral ischemia.

Signaling Pathways Potentially Modulated by this compound

Based on studies of acetate and other anti-inflammatory compounds, this compound may exert its neuroprotective effects by modulating key inflammatory signaling pathways.[6][7][18][19]

MAPK and NF-κB Signaling Pathways

LPS and other inflammatory stimuli activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in microglia, leading to the production of pro-inflammatory cytokines.[20][21] this compound could potentially inhibit the phosphorylation of key MAPK proteins (p38, JNK, ERK) and prevent the nuclear translocation of NF-κB.

References

- 1. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]

- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]

- 5. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]

- 6. Acetate reduces microglia inflammatory signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Generation of Experimental Autoimmune Encephalomyelitis in a Mouse Model [app.jove.com]

- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Middle cerebral artery occlusion stroke model [bio-protocol.org]

- 15. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice [jove.com]

- 18. Anti-neuroinflammatory Effect of Short-Chain Fatty Acid Acetate against Alzheimer's Disease via Upregulating GPR41 and Inhibiting ERK/JNK/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for dissolving Linderene acetate for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderene acetate, a sesquiterpenoid compound, has demonstrated notable biological activities, particularly anti-inflammatory effects, making it a compound of interest for further investigation in cell-based assays. This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments, including insights into its mechanism of action.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on its physicochemical properties, this compound is soluble in organic solvents.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 50 mg/mL (183.59 mM)[1][2] | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO to ensure maximum solubility as hygroscopic DMSO can negatively impact solubility.[1][2] |

| Methanol | Soluble[3] | - |

| Ethanol | Soluble[3] | - |

| Chloroform | Soluble[3] | - |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath (optional)